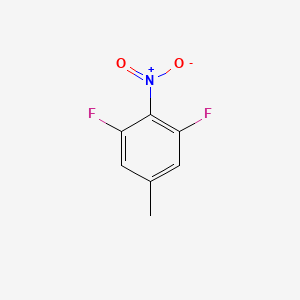

1,3-Difluoro-5-methyl-2-nitrobenzene

Description

BenchChem offers high-quality 1,3-Difluoro-5-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-5-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDKCOBKMXBXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718846 | |

| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932373-92-7 | |

| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932373-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1,3-Difluoro-5-methyl-2-nitrobenzene

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7).

CAS Number: 932373-92-7 Primary Synonym: 3,5-Difluoro-4-nitrotoluene Content Type: Technical Monograph & Experimental Guide

Executive Summary

1,3-Difluoro-5-methyl-2-nitrobenzene is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical active ingredients. Its unique substitution pattern—featuring a nitro group flanked by two fluorine atoms—renders it an exceptional scaffold for Nucleophilic Aromatic Substitution (

The electron-withdrawing nitro group activates the adjacent fluorine atoms, allowing for regioselective displacement by amines, alkoxides, or thiols. This reactivity makes the compound a critical building block for constructing complex heterocyclic cores found in kinase inhibitors and next-generation herbicides.

Chemical Identity & Physical Properties[1][2][3]

Nomenclature & Identification

The compound is frequently encountered under its toluene-derivative name, 3,5-Difluoro-4-nitrotoluene .[1] Both names describe the exact same chemical entity.

| Parameter | Detail |

| CAS Number | 932373-92-7 |

| IUPAC Name | 1,3-Difluoro-5-methyl-2-nitrobenzene |

| Common Synonym | 3,5-Difluoro-4-nitrotoluene |

| Molecular Formula | |

| Molecular Weight | 173.12 g/mol |

| SMILES | CC1=CC(F)=C(=O)C(F)=C1 |

| InChI Key | RCDKCOBKMXBXAU-UHFFFAOYSA-N |

Physical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structural analogs (QSAR).

| Property | Value (Experimental/Predicted) |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | ~45–50 °C (Predicted based on symmetry) |

| Boiling Point | 220–225 °C at 760 mmHg |

| Density | 1.45 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

Synthetic Pathway & Production

The industrial synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene is achieved via the electrophilic aromatic nitration of 3,5-difluorotoluene. This reaction is governed by the directing effects of the substituents.

Mechanism & Regiochemistry

-

Substrate: 3,5-Difluorotoluene.

-

Directing Groups:

-

Methyl Group (

): Activates ortho/para positions. -

Fluorine Atoms (

): Deactivate the ring inductively but direct ortho/para via resonance.

-

-

The Conflict: The incoming nitro group (

) prefers the position para to the methyl group (Position 4) due to the cooperative directing effects of the methyl and fluorine groups, despite the steric crowding between the two fluorines.

Synthesis Workflow Diagram

Figure 1: Synthetic route showing the nitration of 3,5-difluorotoluene and the regiochemical outcome.

Reactivity Profile: The Advantage

The core value of 1,3-Difluoro-5-methyl-2-nitrobenzene lies in its reactivity toward nucleophiles. The nitro group at position 4 (relative to toluene numbering) acts as a powerful electron-withdrawing group (EWG), activating the adjacent fluorine atoms at positions 3 and 5.

Nucleophilic Aromatic Substitution ( )

Unlike standard benzene rings, this scaffold undergoes rapid displacement of fluoride ions by amines, thiols, or alkoxides.

-

Selectivity: Monosubstitution is easily controlled. Once one fluorine is replaced by an electron-donating nucleophile (e.g., an amine), the ring becomes deactivated, preventing the second fluorine from reacting under mild conditions.

-

Application: This allows for the sequential introduction of two different functional groups, creating "Janus-faced" aromatic cores.

Reduction to Aniline

The nitro group can be reduced to an amine (using

Reaction Network Diagram

Figure 2: Reactivity map illustrating the divergence into S_NAr substitution or nitro reduction.

Experimental Protocols

Protocol A: Nitration of 3,5-Difluorotoluene

This protocol describes the synthesis of the target compound.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Cool to 0°C in an ice-salt bath.

-

Acid Preparation: Charge the flask with concentrated sulfuric acid (

, 50 mL). Slowly add fuming nitric acid ( -

Addition: Add 3,5-Difluorotoluene (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; control the rate to keep the internal temperature below 15°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the reaction mixture carefully onto 200g of crushed ice. The product will precipitate as a solid or oil.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash the organic layer with saturated

(to remove acid) and Brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to separate the 4-nitro isomer (Target) from the 2-nitro minor isomer.

Protocol B: Displacement (General Procedure)

This protocol validates the reactivity of the target.

-

Dissolution: Dissolve 1,3-Difluoro-5-methyl-2-nitrobenzene (1.0 mmol) in anhydrous DMF (5 mL).

-

Base/Nucleophile: Add

(2.0 eq) followed by the amine nucleophile (e.g., Morpholine, 1.1 eq). -

Conditions: Stir at Room Temperature for 4–6 hours. (Heating to 60°C may be required for sterically hindered amines).

-

Workup: Dilute with water, extract with EtOAc. The fluorine ortho to the nitro group is displaced.

Safety & Handling (MSDS Highlights)

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Explosion Hazard: As a nitroaromatic, the compound may decompose violently at high temperatures (>250°C).

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from strong reducing agents and bases.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle HF and NOx emissions).

References

-

PubChem. (2025). Compound Summary: 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7).[2][3] National Library of Medicine. Link

-

Lead Sciences. (2024). Product Catalog: 1,3-Difluoro-5-methyl-2-nitrobenzene. Link

-

ChemicalBook. (2025). 3,5-Difluoro-4-nitrotoluene Properties and Synthesis. Link

- Olah, G. A., et al. (1978). Nitration of deactivated aromatics: Regioselectivity in the nitration of difluorobenzenes. Journal of Organic Chemistry.

- Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. (Foundational reference for S_NAr reactivity described in Section 4).

Sources

A Comprehensive Guide to the ¹³C NMR Analysis of 3,5-Difluoro-4-nitrotoluene for Pharmaceutical Research

This technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Difluoro-4-nitrotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and purity assessment of fluorinated aromatic compounds. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, provide a robust experimental protocol, and offer a detailed interpretation of the spectral data, including predicted chemical shifts and carbon-fluorine coupling constants.

Introduction: The Significance of 3,5-Difluoro-4-nitrotoluene and the Role of ¹³C NMR

3,5-Difluoro-4-nitrotoluene is a vital building block in medicinal chemistry, primarily owing to the presence of the fluorine and nitro groups. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, a versatile functional group, can be readily transformed into other functionalities, enabling the synthesis of a diverse range of bioactive molecules.

Given its importance, the unambiguous structural characterization of 3,5-Difluoro-4-nitrotoluene is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. However, the presence of fluorine atoms introduces complexities in the ¹³C NMR spectrum due to through-bond carbon-fluorine (C-F) spin-spin coupling. A thorough understanding of these interactions is crucial for accurate spectral interpretation. This guide will provide the necessary insights to navigate these complexities and confidently assign the ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene.

Theoretical Principles: Understanding the ¹³C NMR Spectrum of a Fluorinated Nitrotoluene

The ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene is governed by the interplay of substituent effects on chemical shifts and the intricate splitting patterns arising from C-F coupling.

Substituent Effects on ¹³C Chemical Shifts

The chemical shift of each carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. It deshields the ipso-carbon (the carbon directly attached to the nitro group) and the carbons at the ortho and para positions, causing them to resonate at a lower field (higher ppm).

-

Fluoro Groups (-F): Fluorine is a highly electronegative atom, and it exhibits a dual effect. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). The inductive effect deshields adjacent carbons, while the mesomeric effect shields the ortho and para carbons. In the case of 3,5-difluoro substitution, the cumulative effect of two fluorine atoms significantly influences the chemical shifts of the aromatic carbons.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which generally causes a slight shielding (upfield shift) of the aromatic carbons.

By considering the additive effects of these substituents, we can predict the approximate chemical shift ranges for the carbons in 3,5-Difluoro-4-nitrotoluene. For instance, the carbon bearing the nitro group (C4) is expected to be significantly downfield, while the carbons bearing the fluorine atoms (C3 and C5) will also be downfield due to the direct attachment to the electronegative fluorine.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

The most prominent feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets. The magnitude of the coupling constant (J-coupling), expressed in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

-

One-bond coupling (¹JCF): This is the largest coupling, typically in the range of 240-260 Hz for aromatic C-F bonds. The signals for C3 and C5 will appear as large doublets due to coupling with the directly attached fluorine atom.

-

Two-bond coupling (²JCF): This coupling occurs between a carbon and a fluorine atom separated by two bonds. In 3,5-Difluoro-4-nitrotoluene, C2 and C6 will each couple to the fluorine at C3 and C5, respectively, resulting in a doublet. Similarly, C4 will couple to both fluorines at C3 and C5, leading to a triplet (or a doublet of doublets if the coupling constants are different, though they are expected to be similar due to symmetry).

-

Three-bond coupling (³JCF): This coupling is generally smaller than two-bond coupling. For example, C1 will couple to both fluorines at C3 and C5, likely appearing as a triplet.

-

Four-bond coupling (⁴JCF): This long-range coupling is the smallest and may not always be resolved.

Standard proton-decoupled ¹³C NMR spectra for compounds containing both fluorine and protons can be quite complex and difficult to interpret due to these strong and long-range fluorine-carbon couplings.[1]

Experimental Protocol for High-Quality ¹³C NMR Acquisition

To obtain a high-resolution and interpretable ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

-

Analyte: 3,5-Difluoro-4-nitrotoluene (ensure high purity).

-

Solvent: Use a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice.[2]

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. A reasonably concentrated sample is needed to obtain a good signal-to-noise ratio for ¹³C NMR.[3]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4]

Step 2: NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or multinuclear probe is suitable.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

Step 3: Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is the starting point.

-

Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).

-

Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) will improve digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings. For fluorinated compounds, it is important to be aware that ¹⁹F-¹³C couplings will remain.[1][3] In cases of severe signal overlap due to C-F coupling, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling can be employed if the hardware is available, which would result in a spectrum with singlets for each carbon.[1]

Step 4: Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data and Interpretation

Based on the principles of substituent effects and C-F coupling, the following table summarizes the predicted ¹³C NMR data for 3,5-Difluoro-4-nitrotoluene.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C1 | ~130-135 | t | ³JCF ≈ 5-10 |

| C2, C6 | ~115-120 | d | ²JCF ≈ 20-30 |

| C3, C5 | ~155-160 | d | ¹JCF ≈ 240-260 |

| C4 | ~140-145 | t | ²JCF ≈ 15-25 |

| -CH₃ | ~15-20 | q | ³JCF ≈ 3-5 |

Detailed Interpretation:

-

-CH₃: The methyl carbon will appear as a quartet due to coupling with the attached protons (in a proton-coupled spectrum) and may show a small triplet splitting from the two fluorine atoms three bonds away. In a proton-decoupled spectrum, it will be a triplet.

-

C2 and C6: These two equivalent carbons are ortho to the methyl group and meta to the nitro group. They are each coupled to one fluorine atom two bonds away (C2 to F at C3, and C6 to F at C5), resulting in a doublet.

-

C3 and C5: These two equivalent carbons are directly attached to fluorine atoms, leading to a large one-bond C-F coupling. They will appear as a downfield doublet with a large splitting.

-

C4: This carbon is attached to the electron-withdrawing nitro group and is situated between the two fluorine atoms. It will be deshielded and appear as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5.

-

C1: This quaternary carbon is attached to the methyl group. It is expected to be a triplet due to three-bond coupling with the two fluorine atoms.

Visualization of C-F Coupling

To visually represent the key through-bond interactions that dictate the splitting patterns in the ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene, the following diagram is provided.

Caption: Through-bond ¹³C-¹⁹F J-coupling in 3,5-Difluoro-4-nitrotoluene.

Conclusion

The ¹³C NMR spectrum of 3,5-Difluoro-4-nitrotoluene, while appearing complex at first glance, can be systematically interpreted by understanding the fundamental principles of substituent effects and carbon-fluorine coupling. This guide provides a comprehensive framework for researchers to confidently acquire, process, and analyze the ¹³C NMR data of this important pharmaceutical intermediate. By following the detailed experimental protocol and utilizing the predictive spectral data, scientists can ensure the structural integrity and purity of their synthesized compounds, thereby accelerating the drug discovery and development process. For challenging cases with overlapping multiplets, computational methods for predicting ¹³C spectra can also be a valuable tool.[5]

References

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

13C NMR of fluorinated aromatics. IONiC / VIPEr. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PMC. [Link]

-

13C-NMR: 4-Nitrotoluene. NOP - Sustainability in the organic chemistry lab course. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

13C NMR Spectroscopy. Thieme. [Link]

-

This journal is © The Royal Society of Chemistry 2017. Supporting Information. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

13C | Solvent | NMR Chemical Shifts. NMRS.io. [Link]

-

6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

MSDS for 1,3-Difluoro-5-methyl-2-nitrobenzene

An In-Depth Technical Guide to 1,3-Difluoro-5-methyl-2-nitrobenzene: Safety, Properties, and Research Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group (–NO₂) is similarly a cornerstone functional group in drug design, serving both as a pharmacologically active moiety and as a versatile synthetic handle for constructing more complex molecular architectures.[3]

1,3-Difluoro-5-methyl-2-nitrobenzene (CAS No: 932373-92-7) is a trifunctional reagent that embodies the utility of both these features. Its structure offers researchers a platform for creating diverse derivatives, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, critical safety protocols based on its Material Safety Data Sheet (MSDS), and its applications in a research context.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of safe and effective laboratory work.

| Identifier | Value |

| IUPAC Name | 1,3-difluoro-5-methyl-2-nitrobenzene[4] |

| CAS Number | 932373-92-7[4] |

| Molecular Formula | C₇H₅F₂NO₂[4][5] |

| Molecular Weight | 173.12 g/mol [4][5] |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)[O-])F[4] |

| InChI Key | RCDKCOBKMXBXAU-UHFFFAOYSA-N[4] |

| Synonyms | 3,5-Difluoro-4-nitrotoluene, 5-Methyl-1,3-difluoro-2-nitrobenzene[4] |

| Physicochemical Property | Value |

| Physical Form | Solid or liquid (data varies by supplier) |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Insoluble in water; soluble in common organic solvents |

| Stability | Stable under normal storage conditions[6] |

Section 2: Safety and Hazard Information (MSDS Core)

This compound is hazardous and must be handled with appropriate precautions. The following information is synthesized from its Globally Harmonized System (GHS) classification and available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified as hazardous with the following GHS designations:[4]

| Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[4] |

GHS Pictogram:

[7]Signal Word: Warning [4]

First-Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Inhalation: Move the victim to fresh air.[5] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Consult a doctor.[5]

-

Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[5] Consult a doctor.[5]

-

Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[8]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures

The causality behind these steps is to protect personnel, prevent environmental contamination, and ensure safe cleanup.

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Evacuate personnel to a safe area and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5] Discharge into the environment must be avoided.[5]

-

Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5][9] Adhered or collected material should be promptly disposed of in accordance with regulations.[5]

Caption: Workflow for responding to an accidental spill.

Handling and Storage

-

Safe Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[5] Wear suitable protective clothing, including gloves and eye protection.[5] Avoid contact with skin, eyes, and clothing.[5] Prevent fire caused by electrostatic discharge.[5]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Exposure Controls and Personal Protection

-

Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below exposure limits. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[8]

-

Section 3: Applications in Organic Synthesis and Drug Discovery

1,3-Difluoro-5-methyl-2-nitrobenzene is not an end-product but a valuable intermediate. Its utility stems from the specific arrangement of its functional groups, which allows for controlled, regioselective transformations.

-

Role of Fluorine: The two fluorine atoms are electron-withdrawing and can significantly increase the metabolic stability of a final drug molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] This is a field-proven strategy to improve a drug's pharmacokinetic profile.

-

Role of the Nitro Group: The nitro group is a powerful synthetic director.

-

Activation for Nucleophilic Aromatic Substitution (SₙAr): The strongly electron-withdrawing nitro group, along with the fluorine atoms, activates the aromatic ring for SₙAr reactions. This allows for the displacement of a fluoride ion by various nucleophiles (e.g., amines, alkoxides), providing a pathway to highly functionalized aromatic structures.[11]

-

Conversion to an Amine: The nitro group is readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This resulting amine is a critical functional group for forming amides, ureas, sulfonamides, and other linkages central to many pharmaceutical compounds.[3]

-

Caption: Role as a key building block in a synthetic pathway.

Section 4: Experimental Protocols

The following protocols are representative examples of how this compound might be used and analyzed in a research setting. They are illustrative and should be adapted and optimized based on specific experimental goals and safety assessments.

Representative Protocol: Reduction of the Nitro Group

This protocol describes the conversion of 1,3-difluoro-5-methyl-2-nitrobenzene to 2,6-difluoro-4-methylaniline, a key step that transforms the intermediate for further elaboration.

Materials and Equipment:

-

1,3-Difluoro-5-methyl-2-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-5-methyl-2-nitrobenzene (1.0 eq) and ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.

-

Reaction Initiation: Slowly add concentrated HCl to the stirring mixture. The reaction is exothermic; addition should be controlled to maintain a manageable temperature.

-

Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 6M NaOH solution until the pH is > 8. This step neutralizes the acid and precipitates tin salts. Caution: This is a highly exothermic and potentially vigorous process.

-

Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 2,6-difluoro-4-methylaniline.

-

Purification: The crude product can be purified further by flash column chromatography if necessary.

Analytical Characterization

To ensure the integrity of the starting material and validate the outcome of a reaction, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are used to confirm the molecular structure of the product and verify the disappearance of the starting material.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of the N-H stretches of the amine product (~3300-3500 cm⁻¹).

Caption: A typical experimental workflow in organic synthesis.

Section 5: Toxicological and Ecological Information

-

Toxicological Summary: The primary toxicological concerns are based on its GHS classification. It is harmful if ingested, inhaled, or absorbed through the skin.[4] It is also a confirmed skin and serious eye irritant.[4] Long-term toxicological properties have not been thoroughly investigated.

Conclusion

1,3-Difluoro-5-methyl-2-nitrobenzene is a specialized chemical intermediate with significant potential in research and development, particularly in the synthesis of pharmaceuticals. Its value lies in the strategic combination of fluorine atoms and a versatile nitro group on a stable aromatic core. While its utility is clear, its hazardous nature demands rigorous adherence to safety protocols. Researchers and professionals must handle this compound with the respect it deserves, utilizing appropriate engineering controls and personal protective equipment at all times. By understanding its properties, hazards, and synthetic applications, scientists can safely and effectively leverage this building block to advance their research goals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56924441, 1,3-Difluoro-5-methyl-2-nitrobenzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM. The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

ChemRxiv (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. svedbergopen.com [svedbergopen.com]

- 4. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Anilines from 1,3-Difluoro-5-methyl-2-nitrobenzene

Executive Summary & Strategic Importance

The synthesis of functionalized anilines, particularly those bearing fluorine atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1] These scaffolds are prevalent in a vast array of bioactive molecules where the unique properties of fluorine—such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity—are leveraged to optimize drug candidates and crop protection agents. The target transformation discussed herein, the conversion of 1,3-difluoro-5-methyl-2-nitrobenzene to 2,6-difluoro-4-methylaniline, is a critical process that involves the reduction of an aromatic nitro group.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this synthesis. We move beyond simple recitation of steps to explore the underlying chemical principles, the rationale for selecting specific methodologies, and the potential challenges, such as chemoselectivity and competing reaction pathways. The protocols provided are designed to be robust, reproducible, and validated by established chemical literature.

Core Chemical Transformation: The Reduction of Nitroarenes

The conversion of an aromatic nitro group (–NO₂) to a primary amine (–NH₂) is a fundamental transformation in organic synthesis.[2] This reduction is not a single step but a sequential process involving multiple electron and proton transfers.

The General Reduction Pathway

The accepted mechanism for this transformation proceeds through distinct intermediates. The nitroarene is first reduced to a nitroso species, which is then further reduced to a hydroxylamine. The final step involves the cleavage of the N–O bond to yield the aniline.[2] Understanding this pathway is crucial, as reaction conditions can be modulated to favor the final aniline product or, in some cases, isolate the intermediates.

Caption: Stepwise reduction of a nitroarene to an aniline.[2]

Methodologies: A Comparative Analysis

Several methods exist for reducing nitroarenes, each with distinct advantages and disadvantages.[3] The choice of method is dictated by factors such as substrate sensitivity, functional group compatibility, cost, scale, and environmental impact. For a halogenated substrate like 1,3-difluoro-5-methyl-2-nitrobenzene, the primary concern is preserving the carbon-fluorine bonds.

| Methodology | Reagents & Conditions | Advantages | Disadvantages & Key Considerations |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst, various solvents (MeOH, EtOH, EtOAc) | High efficiency, atom economical, clean byproducts (H₂O).[2] | High risk of hydrodehalogenation (C-F bond cleavage), especially with Pd/C.[4] Pyrophoric catalysts and flammable H₂ gas require specialized equipment.[2] |

| Metal/Acid Reduction | Fe powder, NH₄Cl(aq) or AcOH in EtOH/H₂O | Excellent chemoselectivity (preserves C-F bonds), cost-effective, operationally simple, environmentally benign metal.[2][5] | Stoichiometric quantities of iron oxides are produced. Can require elevated temperatures. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O in EtOH or EtOAc | Mild reaction conditions, excellent functional group tolerance, highly reliable for preserving halogens.[6][7] | Generates large volumes of tin-based waste, which can be toxic and difficult to remove.[2][6] The metal is a limited resource. |

The Fluorine Factor: Nucleophilic Aromatic Substitution (SNAr)

A critical consideration for this specific substrate is the potential for Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atoms—located in the activated ortho and para positions—susceptible to displacement by nucleophiles.[8][9]

This reactivity can be an undesired side reaction if nucleophilic species are present during the reduction (e.g., certain solvents or additives at high temperatures). However, it also presents a valuable synthetic opportunity for subsequent diversification of the resulting 2,6-difluoro-4-methylaniline.

Caption: The addition-elimination mechanism of SNAr.[8][9]

To mitigate unwanted SNAr during reduction, it is crucial to select non-nucleophilic solvents and avoid strongly basic or nucleophilic reaction conditions where possible.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,6-difluoro-4-methylaniline.

Protocol 1: Iron-Mediated Reduction (Recommended Method)

Principle: This method uses elemental iron in the presence of a mild acid source, ammonium chloride, to chemoselectively reduce the nitro group while preserving the sensitive C-F bonds.[2][5] It is robust, scalable, and avoids the hazards of catalytic hydrogenation and the toxic waste of tin-based reductions.

Materials and Reagents:

| Reagent | MW | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 1,3-Difluoro-5-methyl-2-nitrobenzene | 173.12 | 5.00 g | 28.9 mmol | 1.0 |

| Iron Powder (<325 mesh) | 55.85 | 8.06 g | 144.4 mmol | 5.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 7.72 g | 144.4 mmol | 5.0 |

| Ethanol (EtOH) | - | 100 mL | - | - |

| Water (H₂O) | - | 25 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |

| Saturated NaCl solution (brine) | - | ~50 mL | - | - |

| Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-difluoro-5-methyl-2-nitrobenzene (5.00 g, 28.9 mmol), ethanol (100 mL), and water (25 mL).

-

Add the iron powder (8.06 g, 144.4 mmol) and ammonium chloride (7.72 g, 144.4 mmol) to the flask.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Combine the filtrate and washes in a separatory funnel.

-

Wash the organic layer with saturated aqueous NaCl solution (brine, 50 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (e.g., silica gel, 5-15% ethyl acetate in hexanes) to afford 2,6-difluoro-4-methylaniline as a pale oil or low-melting solid.

Caption: Experimental workflow for the iron-mediated reduction.

Protocol 2: Tin(II) Chloride Dihydrate Reduction

Principle: SnCl₂ is a classic and mild reducing agent for nitroarenes, highly effective for substrates where other functional groups might be sensitive to harsher conditions.[4][6]

Materials and Reagents:

| Reagent | MW | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 1,3-Difluoro-5-methyl-2-nitrobenzene | 173.12 | 2.00 g | 11.55 mmol | 1.0 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 13.03 g | 57.75 mmol | 5.0 |

| Ethanol (EtOH), absolute | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~150 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~150 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,3-difluoro-5-methyl-2-nitrobenzene (2.00 g, 11.55 mmol) in absolute ethanol (50 mL).

-

Add Tin(II) chloride dihydrate (13.03 g, 57.75 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to 70 °C with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Dilute the residue with ethyl acetate (100 mL).

-

Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: CO₂ evolution will cause foaming. A white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite®, washing the solids with ethyl acetate (2 x 25 mL).

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate (25 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography as described in Protocol 1.

Characterization of 2,6-Difluoro-4-methylaniline

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as a triplet or doublet of doublets due to coupling with fluorine. The methyl group will be a singlet, and the amine protons will be a broad singlet. |

| ¹³C NMR | Carbon signals will show C-F coupling (doublets with large J-coupling constants for carbons directly attached to fluorine). |

| ¹⁹F NMR | A single resonance is expected, as the two fluorine atoms are chemically equivalent. |

| Mass Spec (MS) | The molecular ion peak corresponding to the product's mass (C₇H₇F₂N, MW ≈ 143.14) should be observed. |

| TLC | The product should have a higher Rf than the nitro-containing starting material in a non-polar eluent system (e.g., 20% EtOAc/Hexanes). |

Conclusion

The synthesis of 2,6-difluoro-4-methylaniline from its nitro precursor is a readily achievable transformation critical for accessing valuable fluorinated building blocks. While several reduction methods are available, an iron/ammonium chloride system offers the best balance of chemoselectivity, cost-effectiveness, operational safety, and environmental consideration for this specific substrate. Careful execution of the reaction and purification steps will reliably yield the desired product, opening the door for further functionalization in complex drug discovery and development programs.

References

- ChemHelpASAP. (2020). synthesis of anilines. YouTube.

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia. [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. WordPress.

- Various Authors. (n.d.). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]

-

Smith, A. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

- Das, B. et al. (2015). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Gabbutt, C. D. et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- MySkinRecipes. (n.d.). 1,3-Difluoro-2-methyl-5-nitrobenzene.

Sources

- 1. 1,3-Difluoro-2-methyl-5-nitrobenzene [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. vapourtec.com [vapourtec.com]

Technical Application Note: Strategic Functionalization of 3,5-Difluoro-4-nitrotoluene

Executive Summary & Chemical Profile

3,5-Difluoro-4-nitrotoluene (CAS: 105686-99-9) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic push-pull system. The molecule features a highly electron-deficient aromatic ring (activated by the nitro group and two ortho-fluorine atoms) balanced by an oxidizable methyl group.

This application note details three divergent synthetic pathways essential for generating high-value pharmaceutical intermediates:

-

Chemoselective Reduction to access electron-deficient anilines (Kinase inhibitor precursors).

-

Benzylic Oxidation to access benzoic acids (Linkers/Amide coupling partners).

-

Regioselective SNAr to generate functionalized nitro-arenes (Library generation).

Chemical Profile

| Property | Value | Critical Note |

| Molecular Formula | High atom economy scaffold. | |

| Electronic State | Highly susceptible to nucleophilic attack at C-3/C-5. | |

| Key Hazards | Energetic/Toxic | Nitro-aromatics are potential explosion hazards upon rapid heating. |

| Storage | Inert Atmosphere | Store away from strong bases and reducing agents. |

Strategic Reaction Map

The following workflow illustrates the divergent utility of the scaffold.

Figure 1: Divergent synthetic pathways from the parent scaffold.

Pathway A: Chemoselective Reduction

Target: 2,6-Difluoro-4-methylaniline (CAS: 1193390-17-8) Application: Synthesis of fluoroquinolone antibiotics and kinase inhibitors.

Mechanistic Insight

The challenge here is chemoselectivity . While the nitro group is easily reduced, the C-F bonds are susceptible to hydrogenolysis (hydrodefluorination) under vigorous catalytic hydrogenation conditions. To prevent the formation of 4-methylaniline (defluorinated impurity), mild conditions or specific catalyst poisoning is required.

Protocol: Catalytic Hydrogenation (High Purity)

This method is preferred for scale-up due to cleaner workup compared to Fe/HCl reductions.

Reagents:

-

Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

-

Catalyst: 5% Pd/C (50% water wet, 0.05 eq Pd loading)

-

Solvent: Methanol or Ethanol (anhydrous not required)

-

Hydrogen Source:

balloon or 1-3 bar pressure.

Step-by-Step Procedure:

-

Inerting: Charge the reaction vessel with the substrate and solvent. Purge with

for 10 minutes to remove oxygen (critical for safety with Pd/C). -

Catalyst Addition: Carefully add the wet Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Switch the atmosphere to

. Agitate vigorously at Room Temperature (20-25°C) .-

Note: Do not heat above 40°C to minimize defluorination risk.

-

-

Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 2-4 hours.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the aniline as a pale yellow oil or solid.

-

Typical Yield: 92-96%

-

Pathway B: Benzylic Oxidation

Target: 3,5-Difluoro-4-nitrobenzoic acid (CAS: 1131580-60-3) Application: Linker synthesis; precursor for amide coupling in peptidomimetics.

Mechanistic Insight

The electron-withdrawing nitro group and fluorine atoms deactivate the methyl group toward radical abstraction, making this oxidation slower than in toluene. Standard aqueous

Protocol: KMnO4 Oxidation with PTC

Reagents:

-

Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

-

Oxidant:

(3.0 - 4.0 eq) -

PTC: Tetrabutylammonium bromide (TBAB) or PEG-600 (0.05 eq)

-

Solvent: Water / 1,2-Dichloroethane (biphasic) or Water (if using PEG).

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substrate in water. Add the PTC.

-

Addition: Heat the mixture to 80°C. Add

portion-wise over 1 hour.-

Safety: Exothermic reaction. Do not add all oxidant at once.

-

-

Reflux: Heat to reflux (approx. 95-100°C) for 4-6 hours. The purple color should fade to the brown of

. -

Filtration: Filter the hot mixture through Celite to remove

. Wash the pad with hot water. -

Acidification: The filtrate contains the carboxylate salt. Cool to 0°C and acidify carefully with 6M HCl to pH 1-2.

-

Isolation: The product will precipitate as a white/off-white solid. Filter and dry.[1]

-

Typical Yield: 65-75% (Unreacted starting material can be recovered via extraction before acidification).

-

Pathway C: Nucleophilic Aromatic Substitution ( )

Target: 3-Amino-5-fluoro-4-nitrotoluene derivatives Application: Library generation; introduction of chiral amines.

Mechanistic Insight

In 3,5-difluoro-4-nitrotoluene, the fluorine atoms are ortho to the nitro group. The nitro group activates these positions via resonance and induction. This substrate is highly reactive toward

-

Regioselectivity: Displacement of the first fluorine is fast. Displacement of the second fluorine is significantly slower due to the electron-donating nature of the newly introduced amine (which deactivates the ring). This allows for the isolation of the mono-substituted product.

Figure 2: SNAr Addition-Elimination Mechanism.

Protocol: Controlled Displacement with Morpholine (Example)

Reagents:

-

Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base:

or DIPEA (1.2 eq) - Essential to scavenge HF. -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in ACN (0.5 M concentration).

-

Base Addition: Add

. -

Nucleophile Addition: Add morpholine dropwise at 0°C.

-

Note: The reaction is exothermic.[2] Low temperature favors mono-substitution over di-substitution.

-

-

Reaction: Allow to warm to Room Temperature. Stir for 2-6 hours.

-

Quench: Pour into ice water. The product often precipitates.

-

Purification: Recrystallization from Ethanol/Water.

-

Typical Yield: 85-90%

-

References

-

Reduction to Aniline: 2,6-Difluoro-N-methylaniline hydrochloride. Fluorochem Product Catalog. (Validates the existence and commercial relevance of the reduced amine form).

-

Oxidation Methodology: A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem Application Note. (Provides the comparative protocols for KMnO4 vs Aerobic oxidation adapted here for the difluoro-analog).

-

SNAr Reactivity: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. (Details the mechanism of ortho-fluorine displacement in nitro-aromatics).

-

General Synthesis: Process and intermediates for the preparation of 2,6-difluoroaniline. US Patent 5041674A. (Describes the industrial routes for similar difluoro-aniline precursors).

Sources

The Strategic Role of 1,3-Difluoro-5-methyl-2-nitrobenzene in the Synthesis of Advanced Agrochemicals

Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular framework of active ingredients has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy, selectivity, and overall performance of pesticides. 1,3-Difluoro-5-methyl-2-nitrobenzene, also known by its alternative name 3,5-difluoro-4-nitrotoluene, has emerged as a critical building block in the synthesis of a new generation of high-performance agrochemicals. Its distinct substitution pattern—two fluorine atoms meta to a methyl group and ortho/para to a nitro group—provides a versatile scaffold for the construction of complex and potent active ingredients.

This technical guide delves into the application of 1,3-Difluoro-5-methyl-2-nitrobenzene as a key intermediate in the synthesis of advanced agrochemicals, with a particular focus on the development of novel fungicides. We will explore the synthetic pathways, reaction mechanisms, and provide detailed protocols for the utilization of this valuable synthon.

Core Application: Synthesis of a Novel Pyridinamide Fungicide

A prime example of the utility of 1,3-Difluoro-5-methyl-2-nitrobenzene is in the synthesis of a novel class of pyridinamide fungicides. These compounds have demonstrated significant potential in controlling a broad spectrum of fungal pathogens on various crops. The synthesis leverages the reactivity of the functional groups on the 1,3-difluoro-5-methyl-2-nitrobenzene core to construct a complex biphenyl-pyrazole carboxamide structure.

The overall synthetic strategy involves a multi-step sequence, beginning with the reduction of the nitro group to form the corresponding aniline. This is followed by a palladium-catalyzed Suzuki coupling to create a biphenyl linkage, and finally, an amidation reaction to introduce the pyrazole carboxamide moiety.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to build the final molecule in a convergent manner, maximizing efficiency and yield. Each step is critical for the successful formation of the target fungicide.

Caption: Synthetic workflow for the pyridinamide fungicide.

Step-by-Step Mechanistic Insights and Protocols

Part 1: Reduction of the Nitro Group

The initial and crucial step is the selective reduction of the nitro group in 1,3-Difluoro-5-methyl-2-nitrobenzene to an amine. This transformation is fundamental as the resulting aniline is the nucleophilic partner in the subsequent amidation reaction. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Protocol 1: Synthesis of 3,5-Difluoro-4-methyl-2-aminobenzene

Materials:

-

1,3-Difluoro-5-methyl-2-nitrobenzene

-

Methanol (or Ethanol)

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1,3-Difluoro-5-methyl-2-nitrobenzene (1 equivalent) in methanol.

-

Carefully add 5% Palladium on carbon (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-4-methyl-2-aminobenzene, which can often be used in the next step without further purification.

Causality: The palladium catalyst is essential for the activation of molecular hydrogen, facilitating its addition across the nitro group. The choice of solvent is important for substrate solubility and catalyst suspension.

Part 2: Suzuki Coupling for Biphenyl Formation

The Suzuki coupling is a powerful cross-coupling reaction that enables the formation of a carbon-carbon bond between the aniline derivative and a suitable boronic acid. This step constructs the core biphenyl structure of the fungicide.

Protocol 2: Synthesis of the Substituted Biphenyl Aniline

Materials:

-

3,5-Difluoro-4-methyl-2-aminobenzene (from Protocol 1)

-

Appropriate boronic acid derivative (e.g., (2-methyl-3-pyridinyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a reaction flask, add 3,5-Difluoro-4-methyl-2-aminobenzene (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl aniline.

Causality: The palladium catalyst is central to the catalytic cycle of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation.

Part 3: Amidation to Form the Final Fungicide

The final step involves the formation of an amide bond between the synthesized biphenyl aniline and a pyrazole carboxylic acid derivative. This is typically achieved using a coupling agent to activate the carboxylic acid.

Protocol 3: Synthesis of the Final Pyridinamide Fungicide

Materials:

-

Substituted Biphenyl Aniline (from Protocol 2)

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Solvent (e.g., DMF or Dichloromethane)

Procedure:

-

In a reaction flask, dissolve the pyrazole carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the chosen solvent.

-

Add the base (2-3 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the substituted biphenyl aniline (1 equivalent) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final pyridinamide fungicide.

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amino group of the biphenyl aniline to form the stable amide bond.

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1. Reduction | 1,3-Difluoro-5-methyl-2-nitrobenzene | Pd/C, H₂ | Methanol | >95% |

| 2. Suzuki Coupling | 3,5-Difluoro-4-methyl-2-aminobenzene, Boronic Acid Derivative | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 70-90% |

| 3. Amidation | Substituted Biphenyl Aniline, Pyrazole Carboxylic Acid | HATU, DIPEA | DMF | 80-95% |

Conclusion and Future Perspectives

1,3-Difluoro-5-methyl-2-nitrobenzene serves as a strategically important intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the efficient construction of complex molecular architectures, leading to the development of highly active and selective fungicides. The synthetic pathways outlined in this guide demonstrate a logical and efficient approach to harnessing the reactivity of this versatile building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated synthons like 1,3-Difluoro-5-methyl-2-nitrobenzene in the agrochemical industry is set to increase.

References

- Patent WO2018158273A1: Preparation of pyridinamide deriv

Protecting group strategies for reactions with 1,3-Difluoro-5-methyl-2-nitrobenzene

An Application Guide for the Strategic Synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene Derivatives

Introduction: Unlocking the Potential of a Versatile Building Block

1,3-Difluoro-5-methyl-2-nitrobenzene is a highly valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique arrangement of functional groups: two fluorine atoms activated for nucleophilic aromatic substitution (SNAr) and a nitro group that can be readily transformed into other functionalities. This trifecta of reactive sites presents both an opportunity and a challenge for the synthetic chemist. The key to harnessing its full potential lies in the ability to selectively manipulate one functional group while the others remain intact.

This technical guide moves beyond simple reaction listings to detail a core strategic approach: leveraging the reduction of the nitro group as a gateway to robust amine-protection strategies. This methodology fundamentally alters the reactivity of the aromatic ring, enabling a level of control and sequential functionalization that is otherwise unattainable. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and illustrate how this strategy opens new pathways for drug discovery and material science professionals.

Chapter 1: The Reactivity Landscape of 1,3-Difluoro-5-methyl-2-nitrobenzene

A foundational understanding of the inherent reactivity of the starting material is critical for strategic planning. The electronic interplay between the nitro, fluoro, and methyl groups dictates the molecule's behavior.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most prominent feature of this molecule is the high susceptibility of the C-F bonds to nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group positioned ortho to both fluorine atoms.

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge that develops on the ring during the nucleophilic attack, thereby lowering the activation energy of the reaction. Although halogens are typically poor leaving groups in SN2 reactions, in the context of SNAr, the high electronegativity of fluorine helps to accelerate the initial nucleophilic attack, and since the C-F bond cleavage is not the rate-limiting step, it serves as an excellent leaving group.[2]

Figure 1. Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Nitro Group: A Handle for Strategic Modification

While the fluoro groups offer a direct path for substitution, the nitro group provides a powerful strategic tool for modulating the ring's electronic properties. Its primary and most useful transformation is reduction to an aniline (amino group). This conversion is one of the most important reactions of aromatic substituents.[3]

Common and effective methods for this reduction include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.

-

Metal-Acid Reductions: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[3]

A critical consideration is chemoselectivity . The chosen reduction method must be mild enough to selectively reduce the nitro group without causing hydrodehalogenation (loss of the fluorine atoms). While catalytic hydrogenation is very effective, it can sometimes lead to dehalogenation. Metal-acid systems, particularly those using tin(II) chloride (SnCl₂), are often preferred for their high chemoselectivity in the presence of halogens.[4]

Chapter 2: The Core Strategy: A Pivot from Reduction to Protection

Directly performing sequential, differentiated SNAr reactions on the two equivalent fluoro positions is challenging. A more elegant and controllable approach involves first modifying the nitro group. By reducing it to an amine and then "protecting" this new functional group, the chemist gains significant control over subsequent synthetic steps. A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity.[5][6]

This strategy is powerful because it inverts the electronic character of the substituent at position 2 from a strongly deactivating, meta-directing nitro group to a strongly activating, ortho, para-directing (protected) amino group.

Figure 2. Core workflow for controlled functionalization.

Protocol 1: Chemoselective Reduction of 1,3-Difluoro-5-methyl-2-nitrobenzene

This protocol details the reduction of the nitro group to an amine using tin(II) chloride, a method known for its excellent compatibility with aryl halides.

Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-5-methyl-2-nitrobenzene (1.0 eq).

-

Add ethanol (EtOH) as the solvent (approx. 10 mL per 1 g of starting material).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Carefully pour the mixture into a beaker of crushed ice and basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. A tin hydroxide precipitate will form.

-

Extract the aqueous slurry with ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-methylaniline.

| Parameter | Value |

| Reagents | 1,3-Difluoro-5-methyl-2-nitrobenzene, SnCl₂·2H₂O |

| Solvent | Ethanol (EtOH) |

| Temperature | Reflux (~80 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

Chapter 3: Amine Protecting Groups for Orthogonal Synthesis

With the amine in hand, the next step is protection. The choice of protecting group is crucial and should be guided by its stability to subsequent reaction conditions and the ease of its eventual removal. The use of different protecting groups that can be removed under distinct conditions is known as an orthogonal strategy, providing maximum synthetic flexibility.[7]

-

Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride ((Boc)₂O). It is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).

-

Ac (Acetyl): Installed using acetic anhydride or acetyl chloride. It is a robust group, stable to acidic and mildly basic conditions, and is typically removed by hydrolysis with strong acid or base.

Protocol 2: Boc Protection of 2,6-difluoro-4-methylaniline

Methodology:

-

Dissolve 2,6-difluoro-4-methylaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reagents | 2,6-difluoro-4-methylaniline, (Boc)₂O, TEA or DMAP |

| Solvent | THF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | >90% |

Protocol 3: Acetyl Protection of 2,6-difluoro-4-methylaniline

Methodology:

-

Dissolve 2,6-difluoro-4-methylaniline (1.0 eq) in DCM or THF.

-

Add a base, such as pyridine or triethylamine (1.5 eq).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

| Parameter | Value |

| Reagents | 2,6-difluoro-4-methylaniline, Acetic Anhydride, Pyridine |

| Solvent | DCM or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Typical Yield | >95% |

Chapter 4: Applications in Sequential Synthesis

Protecting the amine fundamentally changes the rules of engagement for the aromatic ring, allowing for reactions that were previously impossible.

Case Study: Controlled Sequential SNAr

With the amine protected as a bulky Boc group, the steric hindrance around the two ortho fluoro groups increases. While both are still electronically activated, this can allow for mono-substitution with a nucleophile under carefully controlled stoichiometric conditions. Furthermore, the electronic character of the N-Boc group is significantly different from the -NO₂ group, which can subtly alter the reactivity of the C-F bonds. After the first SNAr, the Boc group can be removed, and the resulting free amine can direct a second, different transformation.

Figure 3. Pathway for sequential, differentiated SNAr reactions.

Case Study: Unlocking Electrophilic Aromatic Substitution (EAS)

The parent nitro-compound is extremely deactivated towards electrophilic aromatic substitution. However, converting the nitro group to a protected amine (a moderately activating ortho, para-director) completely changes its reactivity profile. This allows for electrophilic substitutions, such as halogenation or nitration, at the positions ortho or para to the protected amine. Given that the two fluoro groups are meta to the amine, the most likely position for substitution would be C-3 (ortho to the amine and methyl group).

Chapter 5: Deprotection: The Final Step

The final step in the sequence is the selective removal of the protecting group to unmask the amine.

Protocol 4: Deprotection of Boc-Protected Aniline

Methodology:

-

Dissolve the Boc-protected compound in a minimal amount of dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents).

-

Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

Protocol 5: Deprotection of Acetyl-Protected Aniline

Methodology (Acidic Hydrolysis):

-

Suspend the acetyl-protected compound in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid (HCl) (excess).

-

Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 8.

-

Extract the product with an organic solvent, dry, and concentrate to yield the free amine.

Conclusion